BC-1485

Description

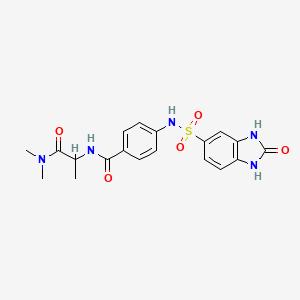

Structure

3D Structure

Properties

Molecular Formula |

C19H21N5O5S |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

N-[1-(dimethylamino)-1-oxopropan-2-yl]-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide |

InChI |

InChI=1S/C19H21N5O5S/c1-11(18(26)24(2)3)20-17(25)12-4-6-13(7-5-12)23-30(28,29)14-8-9-15-16(10-14)22-19(27)21-15/h4-11,23H,1-3H3,(H,20,25)(H2,21,22,27) |

InChI Key |

ZDIJTGCDKBHHPD-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BC1485; BC 1485; BC-1485 |

Origin of Product |

United States |

Foundational & Exploratory

Unable to Identify BC-1485 as a Scientific Compound

Initial searches for "BC-1485" have not yielded any information corresponding to a drug, protein, or other biological or chemical entity relevant to researchers, scientists, or drug development professionals. The predominant search result refers to an industrial instrumentation cable, product number 1485A, manufactured by Belden. [1][2][3]

Further investigation of the search results reveals no data on a substance named this compound in scientific literature, clinical trial databases, or chemical repositories. Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create signaling pathway diagrams as requested.

The information available for "this compound" or "1485" is unrelated to the requested content type and audience, with mentions including:

-

Industrial Cabling: A Belden product designated as 1485A is described as an instrumentation cable used for industrial control and digital communication.[1][2][3]

-

Historical and Miscellaneous References: The year 1485 is noted in historical contexts, and the number appears in various other unrelated listings.[4]

Without a valid and recognized identifier for a scientific compound, the core requirements of the request cannot be fulfilled. Researchers and professionals in the field of drug development rely on precise nomenclature to identify substances. It is recommended to verify the identifier and provide a correct name or designation for the compound of interest.

References

An In-depth Technical Guide to the BC-1485 and FIEL1 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel therapeutic target, Fibrosis Inducing E3 Ligase 1 (FIEL1), and its inhibitor, BC-1485. The document details the underlying molecular mechanisms, experimental validation, and preclinical efficacy of targeting this pathway for the potential treatment of idiopathic pulmonary fibrosis (IPF).

Introduction to the FIEL1-PIAS4 Axis in Fibrosis

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to respiratory failure.[1] A key signaling pathway implicated in fibrosis is the Transforming Growth Factor-β (TGFβ) pathway.[2][3] Recent research has identified a novel E3 ubiquitin ligase, FIEL1, as a potent stimulator of the TGFβ signaling pathway.[1][2][4]

FIEL1, a protein isoform encoded by the KIAA0317 gene, exerts its pro-fibrotic effects by targeting the Protein Inhibitor of Activated STAT 4 (PIAS4) for ubiquitin-mediated degradation.[1][2][4] PIAS4 is a SUMO-E3 ligase that acts as a critical negative regulator of the TGFβ pathway.[1][2] Consequently, the degradation of PIAS4 by FIEL1 leads to an amplification of TGFβ signaling and promotes fibrosis.[1]

Studies have shown that FIEL1 protein levels are significantly elevated in the lung tissues of IPF patients, while PIAS4 levels are markedly reduced, highlighting the clinical relevance of this pathway.[1][4] The small molecule inhibitor, this compound, was developed to specifically target the FIEL1-PIAS4 interaction, offering a promising therapeutic strategy for IPF.[1][5]

The Molecular Mechanism of FIEL1-Mediated PIAS4 Degradation

The interaction between FIEL1 and PIAS4 is tightly regulated by a "double locking" mechanism involving post-translational modifications of both proteins.[1][2][4] This intricate process ensures a highly specific and controlled degradation of PIAS4.

Key steps in the pathway include:

-

TGFβ Stimulation: The pathway is activated upon stimulation by TGFβ.[1]

-

Kinase-mediated Phosphorylation:

-

FIEL1-PIAS4 Interaction: The phosphorylation of both proteins is essential for their subsequent interaction.[1][2][4]

-

Ubiquitination and Degradation: Phosphorylated FIEL1, a HECT E3 ligase, then ubiquitinates the phosphorylated PIAS4, targeting it for proteasomal degradation.[1]

-

Enhanced TGFβ Signaling: The resulting decrease in PIAS4 levels leads to an exaggerated TGFβ signaling response, promoting the expression of pro-fibrotic genes.[1]

References

- 1. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4. | BioGRID [thebiogrid.org]

- 3. Signaling pathways in the epithelial origins of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Targets in Fibrotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

BC-1485: A Novel Small Molecule Inhibitor of FIEL1 for the Treatment of Fibrotic Diseases

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of a First-in-Class Anti-Fibrotic Agent.

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of BC-1485, a novel small molecule inhibitor of the E3 ubiquitin ligase FIEL1 (Fibrosis-inducing E3 ligase 1). This document is intended for researchers, scientists, and drug development professionals interested in the field of anti-fibrotic therapies.

Introduction: The Unmet Need in Fibrotic Diseases

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established central driver of fibrosis. Despite the approval of two drugs for IPF, pirfenidone and nintedanib, the prognosis for patients remains poor, highlighting the urgent need for novel therapeutic strategies targeting distinct mechanisms of fibrosis.[1][2][3]

Discovery of this compound: Targeting the FIEL1-PIAS4 Axis

The discovery of this compound stemmed from research identifying FIEL1 as a key positive regulator of TGF-β signaling.[4][5] FIEL1 is an E3 ubiquitin ligase that targets the Protein Inhibitor of Activated STAT 4 (PIAS4) for ubiquitin-mediated degradation.[2][6][7] PIAS4, in turn, is a negative regulator of the TGF-β pathway.[2][7] By promoting the degradation of PIAS4, FIEL1 enhances pro-fibrotic TGF-β signaling.[2][7]

This compound was developed as a first-in-class small molecule inhibitor designed to disrupt the interaction between FIEL1 and PIAS4.[2][7] This inhibition protects PIAS4 from degradation, thereby restoring its ability to suppress the TGF-β signaling cascade.[4][6][7]

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature and patent filings. A key step in its synthesis involves the reaction of alaninamide with a precursor molecule, BC-1480.[2] This modification resulted in a more than 100-fold improvement in its activity compared to the parent compound.[2] A detailed diagram of the synthesis process is available in the patent literature.[8]

Mechanism of Action

This compound exerts its anti-fibrotic effects by modulating the TGF-β signaling pathway through the stabilization of PIAS4. The proposed mechanism of action is as follows:

-

Inhibition of FIEL1: this compound binds to FIEL1, preventing its interaction with its substrate, PIAS4.[2][7]

-

Stabilization of PIAS4: By blocking the FIEL1-mediated ubiquitination of PIAS4, this compound prevents its degradation by the proteasome, leading to increased intracellular levels of PIAS4.[2][6][7]

-

Suppression of TGF-β Signaling: The elevated levels of PIAS4 inhibit the nuclear translocation of SMAD complexes, which are key transcriptional activators of pro-fibrotic genes.[9][10]

The following diagram illustrates the signaling pathway targeted by this compound:

Preclinical Data

This compound has demonstrated significant anti-fibrotic activity in both in vitro and in vivo preclinical models.

| Assay | Cell Line | Treatment | Endpoint | Result | Reference |

| α-SMA Expression | MRC5 (human lung fibroblasts) | TGF-β (2 ng/ml) + this compound (various doses) | α-SMA protein levels | Dose-dependent decrease in α-SMA expression | [2][8] |

| PIAS4 Stability | MLE cells | This compound (various concentrations) | PIAS4 protein levels | Dose-dependent increase in PIAS4 protein levels | [2] |

| FIEL1-PIAS4 Interaction | In vitro binding assay | This compound (10⁻⁴ to 100 µM) | Disruption of FIEL1-PIAS4 binding | >100-fold greater activity than precursor BC-1480 | [2] |

This compound was evaluated in a murine model of pulmonary fibrosis induced by bleomycin.

| Study Design | Dose | Key Findings | Reference |

| Prophylactic and Therapeutic | 5 mg/kg/day in drinking water | - Significantly decreased bronchoalveolar lavage (BAL) protein and CXCL1 levels- Significantly decreased BAL total cell counts (neutrophils and lymphocytes)- Significantly improved survival- Substantially decreased peribronchiolar and parenchymal fibrosis- Significantly decreased hydroxyproline content | [2] |

| Dose-Response | 2 and 10 mg/kg/day in drinking water | - Dose-dependent decrease in BAL protein and cell counts (macrophages, neutrophils, and lymphocytes)- Significant improvement in survival- Marked decrease in lung fibrosis (hydroxyproline content)- Rescue of PIAS4 protein levels in the lung | [2] |

Experimental Protocols

-

Cell Culture: Human lung fibroblast cells (MRC5) are cultured in appropriate media.

-

Treatment: Cells are treated with TGF-β (2 ng/ml) to induce a fibrotic phenotype, with or without varying concentrations of this compound.

-

Incubation: Cells are incubated for 18 hours.

-

Analysis: Cells are collected and lysed. Protein expression of α-SMA is quantified by immunoblotting.[8]

-

Animal Model: C57BL/6J mice are used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 U) is administered.

-

Treatment: this compound is administered to mice through their drinking water at specified doses (e.g., 5 mg/kg/day).

-

Duration: Treatment is carried out for a period of 7 to 21 days post-bleomycin administration.

-

Endpoints:

-

Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline. BAL fluid is analyzed for total protein concentration, cytokine levels (e.g., CXCL1), and differential cell counts (macrophages, neutrophils, lymphocytes).

-

Histology: Lung tissues are harvested, fixed, and stained (e.g., H&E, Trichrome) to assess the extent of fibrosis.

-

Hydroxyproline Assay: Lung tissue homogenates are used to quantify collagen content as a measure of fibrosis.

-

Survival: Animal survival is monitored throughout the study.[2]

-

The following diagram outlines the experimental workflow for the in vivo studies:

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of fibrotic diseases. Its unique mechanism of action, targeting the FIEL1-PIAS4 interaction to modulate the key TGF-β signaling pathway, distinguishes it from currently available therapies. The robust anti-fibrotic effects observed in preclinical models warrant further investigation and development. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, as well as evaluating its safety and efficacy in more advanced preclinical models and ultimately, in clinical trials for idiopathic pulmonary fibrosis and other fibrotic conditions.

References

- 1. Emerging therapies for idiopathic pulmonary fibrosis, a progressive age-related disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Targets in Fibrotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic targets in fibrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The ubiquitin proteasome system as a potential therapeutic target for systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US10968183B2 - Small molecule FIEL1 inhibitor in inflammatory and fibrotic lung injury - Google Patents [patents.google.com]

- 9. Frontiers | Targeting E3 ubiquitin ligases: a new frontier in idiopathic pulmonary fibrosis treatment [frontiersin.org]

- 10. Targeting E3 ubiquitin ligases: a new frontier in idiopathic pulmonary fibrosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide for Beginners in Fibrosis Research

A Note to Our Readers: Initial searches for the compound "BC-1485" in the context of fibrosis research did not yield any publicly available information. This suggests that "this compound" may be an internal development code, a compound that has been discontinued, or otherwise not yet disclosed in public scientific literature.

Therefore, this guide has been developed to provide a comprehensive overview for researchers, scientists, and drug development professionals who are new to the field of fibrosis. It will cover the core concepts of fibrosis, established and emerging therapeutic strategies, and common experimental methodologies, while adhering to the structural and visualization requirements of the original request.

Understanding Fibrosis: A Disease of Scarring

Fibrosis is the excessive accumulation of extracellular matrix (ECM) components, leading to the scarring and hardening of tissue. This pathological process can affect virtually any organ, including the lungs, liver, kidneys, heart, and skin, often as a result of chronic inflammation or injury. While a normal part of the wound healing process, dysregulated fibrosis leads to organ dysfunction and ultimately, failure.

Key cellular players and signaling pathways in fibrosis include:

-

Myofibroblasts: These are the primary effector cells in fibrosis, responsible for the excessive deposition of ECM proteins like collagen. They are activated from various precursor cells, including resident fibroblasts and epithelial cells through a process called epithelial-to-mesenchymal transition (EMT).

-

Transforming Growth Factor-β (TGF-β) Signaling: This is a central pro-fibrotic signaling pathway. TGF-β activates myofibroblasts and stimulates the production of ECM.

-

Platelet-Derived Growth Factor (PDGF) Signaling: PDGF and its receptors are involved in the proliferation and migration of fibroblasts.

-

Connective Tissue Growth Factor (CTGF): A downstream mediator of TGF-β, CTGF promotes fibroblast proliferation, adhesion, and ECM production.

-

Inflammatory Cells and Cytokines: Macrophages, lymphocytes, and their secreted cytokines (e.g., IL-6, TNF-α) contribute to the chronic inflammatory environment that drives fibrosis.

Therapeutic Landscape in Fibrosis Research

The treatment of fibrotic diseases remains a significant challenge, with a high unmet medical need.[1][2] Currently, only a few drugs are approved for specific fibrotic conditions, such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).

Approved Anti-Fibrotic Therapies

Two notable drugs approved for the treatment of IPF are:

-

Nintedanib: An intracellular inhibitor that targets multiple tyrosine kinases, including the receptors for vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF).[3][4]

-

Pirfenidone: The exact mechanism of action is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[3][4]

The following table summarizes key information for these approved drugs.

| Drug Name | Mechanism of Action | Indication | Key Efficacy Measure | Common Adverse Effects |

| Nintedanib | Tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR) | Idiopathic Pulmonary Fibrosis (IPF) | Reduction in the rate of decline in Forced Vital Capacity (FVC)[4] | Diarrhea, nausea, abdominal pain |

| Pirfenidone | Multiple (anti-fibrotic, anti-inflammatory, antioxidant) | Idiopathic Pulmonary Fibrosis (IPF) | Reduction in the rate of decline in Forced Vital Capacity (FVC)[4] | Nausea, rash, fatigue, photosensitivity |

Emerging Therapeutic Targets and Strategies

The fibrosis drug development pipeline is active, with numerous compounds targeting various aspects of the fibrotic process.[5][6] Key emerging targets include:

-

Lysophosphatidic Acid (LPA) Pathway: Inhibitors of autotaxin, the enzyme that produces LPA, are in clinical development.

-

Integrins: Specifically, αvβ6 integrin, which is involved in the activation of TGF-β.

-

Galectin-3: A β-galactoside-binding lectin that plays a role in inflammation and fibrosis.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Agonists of PPARs have shown potential in reducing liver fibrosis.[7][8]

-

Chemokine Receptors: Antagonists of CCR2/5 are being investigated for their anti-inflammatory and anti-fibrotic effects in liver fibrosis.[9]

Common Experimental Protocols in Fibrosis Research

Evaluating the efficacy of potential anti-fibrotic compounds involves a range of in vitro and in vivo models.

In Vitro Assays

-

Fibroblast-to-Myofibroblast Differentiation:

-

Objective: To assess the ability of a compound to inhibit the transformation of fibroblasts into collagen-producing myofibroblasts.

-

Methodology:

-

Culture primary human lung fibroblasts in serum-free media.

-

Induce differentiation by treating with recombinant human TGF-β1 (e.g., 5 ng/mL) for 48 hours.

-

Co-treat with various concentrations of the test compound.

-

Assess myofibroblast differentiation by measuring the expression of α-smooth muscle actin (α-SMA) via immunofluorescence or Western blot.

-

Quantify collagen production using a Sirius Red collagen assay.

-

-

-

Cell Proliferation Assay:

-

Objective: To determine the effect of a compound on fibroblast proliferation.

-

Methodology:

-

Seed fibroblasts in a 96-well plate.

-

Stimulate proliferation with a growth factor such as PDGF (e.g., 20 ng/mL).

-

Treat with the test compound at various concentrations.

-

After a set incubation period (e.g., 72 hours), measure cell viability/proliferation using a commercially available assay (e.g., MTS or BrdU incorporation).

-

-

In Vivo Models

-

Bleomycin-Induced Pulmonary Fibrosis (Mouse Model):

-

Objective: To evaluate the anti-fibrotic efficacy of a compound in a model of lung fibrosis.

-

Methodology:

-

Administer a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.

-

Begin treatment with the test compound (prophylactic or therapeutic dosing regimen).

-

After a defined period (e.g., 14 or 21 days), sacrifice the animals.

-

Assess the extent of fibrosis by:

-

Histology: Staining lung sections with Masson's trichrome to visualize collagen deposition and scoring the fibrosis using the Ashcroft scoring system.

-

Biochemical Analysis: Measuring the total collagen content in lung homogenates using the hydroxyproline assay.

-

Gene Expression Analysis: Quantifying the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue via qPCR.

-

-

-

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex interactions in fibrosis. Below are examples of signaling pathways and experimental workflows generated using the DOT language.

Caption: Simplified TGF-β signaling pathway leading to myofibroblast activation.

Caption: Experimental workflow for the bleomycin-induced mouse model of pulmonary fibrosis.

References

- 1. Drug discovery and development in idiopathic pulmonary fibrosis: the changing landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel anti-fibrotics through phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging therapies for idiopathic pulmonary fibrosis, a progressive age-related disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Liver Fibrosis Drug Pipeline Analysis Report 2025 [researchandmarkets.com]

- 6. Emerging pharmacological options in the treatment of idiopathic pulmonary fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]

- 8. Novel Anti-fibrotic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Drugs for Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on BC-1485: An Overview

Notice to the Reader: As of the current date, publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "BC-1485." The information presented in this document is a generalized framework based on typical preclinical drug development processes. The experimental details, data, and pathways are illustrative and should not be considered as factual results for a compound named this compound. This guide is intended for researchers, scientists, and drug development professionals to conceptualize the necessary studies for a hypothetical therapeutic agent.

Introduction

This technical guide outlines a hypothetical framework for the preliminary investigation of "this compound," a novel therapeutic candidate. The primary objective of such preliminary studies is to establish a foundational understanding of the compound's biological activity, mechanism of action, and initial safety profile. The following sections detail the typical experimental protocols, data presentation, and conceptual pathways that would be explored in the early-stage research of a new chemical entity.

Hypothetical In Vitro Efficacy

To ascertain the biological activity of a compound, a series of in vitro experiments are typically conducted. For a hypothetical anti-cancer agent, this would involve assessing its cytotoxic effects on various cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound Across Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 12.8 |

| HeLa | Cervical Cancer | 8.1 |

| HepG2 | Liver Cancer | 15.4 |

| Jurkat | T-cell Leukemia | 3.5 |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these concentrations and incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration.

Elucidation of Mechanism of Action

Understanding how a compound exerts its effects is crucial. For a hypothetical inhibitor of a signaling pathway, a series of molecular biology experiments would be necessary.

3.1. Hypothetical Target Pathway: MAPK/ERK Signaling

Let's assume this compound is hypothesized to inhibit the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocol: Western Blot for Phospho-ERK

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total ERK and phosphorylated ERK (p-ERK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Table 2: Hypothetical Quantification of p-ERK Levels Post-BC-1485 Treatment

| Treatment | p-ERK/Total ERK Ratio (Normalized to Control) |

| Control (Vehicle) | 1.00 |

| This compound (1 µM) | 0.65 |

| This compound (5 µM) | 0.21 |

| This compound (10 µM) | 0.08 |

Preliminary In Vivo Studies

Initial in vivo studies are essential to assess the compound's efficacy and safety in a living organism. A common model is the mouse xenograft model for cancer.

Experimental Workflow: Mouse Xenograft Study

Caption: Workflow for a hypothetical mouse xenograft study of this compound.

Table 3: Hypothetical Tumor Growth Inhibition in a Xenograft Model

| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1250 | 0 |

| This compound (20 mg/kg) | 480 | 61.6 |

Conclusion

The preliminary studies outlined in this guide represent a foundational approach to characterizing a novel therapeutic candidate like the hypothetical this compound. The data generated from these in vitro and in vivo experiments would be critical for making informed decisions about the continued development of the compound. It is important to reiterate that this document is a conceptual framework and does not represent actual data for a compound named this compound. For any real-world application, rigorous and validated experimental protocols must be followed.

Unveiling the Enigma: The Quest for BC-1485's Biological Target

A comprehensive exploration into the target identification and validation of novel therapeutic compounds is a cornerstone of modern drug discovery. This process, critical for elucidating a drug's mechanism of action and predicting its clinical efficacy and potential toxicities, remains a significant scientific challenge. This guide provides an in-depth overview of the multifaceted strategies and experimental workflows employed in this endeavor, using the hypothetical compound BC-1485 as a case study.

As of the latest available information, the specific molecular target and mechanism of action for a compound designated "this compound" are not publicly documented in scientific literature or clinical trial databases. The search for information on this compound has not yielded specific results related to a therapeutic agent, indicating it may be an internal designation for a compound in the early stages of development or a placeholder in research contexts.

This guide, therefore, will outline the established and cutting-edge methodologies that researchers would typically employ to identify and validate the target of a novel compound like this compound.

I. Target Identification: Casting a Wide Net

The initial phase of target identification aims to pinpoint the specific biomolecule(s) with which a compound interacts to exert its biological effects. This process can be broadly categorized into direct and indirect methods.

Direct Approaches: Fishing for the Target

Direct methods rely on the physical interaction between the compound and its target. Affinity-based techniques are paramount in this stage.

-

Affinity Chromatography: A classic and powerful technique where a derivative of this compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to this compound are captured and subsequently identified by mass spectrometry.

-

Chemical Proteomics: This involves the use of chemical probes derived from this compound that can covalently bind to their target proteins. These protein-probe complexes can then be enriched and identified.

-

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. Purified proteins are immobilized on a sensor chip, and the binding of this compound is measured by changes in the refractive index.

Indirect Approaches: Following the Cellular Clues

Indirect methods infer the target by observing the downstream cellular or phenotypic changes induced by the compound.

-

Genetic Screens: Techniques like CRISPR-Cas9 or siRNA screens can be used to systematically knock down or knock out genes. If the absence of a particular gene product renders cells insensitive to this compound, it suggests that the protein is either the direct target or a critical component of the pathway affected by the compound.

-

Transcriptomic and Proteomic Profiling: By analyzing changes in gene expression (e.g., via RNA-seq) or protein abundance (e.g., via mass spectrometry) in cells treated with this compound, researchers can identify signaling pathways and cellular processes modulated by the compound, thereby narrowing down the list of potential targets.

-

Phenotypic Screening: High-content imaging and other phenotypic assays can reveal the specific cellular changes induced by this compound. For instance, if this compound causes a specific morphological change or alters a particular cellular process, this phenotype can be used to screen for genes that, when perturbed, mimic or reverse the effect of the compound.

II. Target Validation: Confirming the Connection

Once a putative target for this compound is identified, the next critical step is to validate that engagement of this target is responsible for the compound's observed biological activity.

Biochemical and Biophysical Validation

-

Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or an activator.

-

Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) and SPR can be used to quantify the binding affinity (KD) of this compound to its purified target protein, providing a measure of the strength of the interaction.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells. The principle is that the binding of a ligand (this compound) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Cellular and In Vivo Validation

-

Target Knockdown/Knockout: Silencing the expression of the proposed target gene (e.g., using siRNA or CRISPR) should abolish or reduce the cellular effects of this compound.

-

Overexpression Studies: Conversely, overexpressing the target protein may enhance the sensitivity of cells to this compound.

-

Rescue Experiments: In cells where the target has been knocked down, introducing a mutated version of the target that does not bind to this compound should fail to restore the compound's effect.

-

Animal Models: In preclinical animal models of a disease, demonstrating that the therapeutic efficacy of this compound correlates with the modulation of its target in vivo provides strong evidence for target validation.

III. Experimental Protocols & Data Presentation

While specific data for this compound is unavailable, the following tables and diagrams illustrate how quantitative data and experimental workflows would be structured in a typical target identification and validation campaign.

Table 1: Summary of Quantitative Binding and Activity Data for a Hypothetical Compound

| Assay Type | Target Protein | KD (nM) | IC50 (nM) | EC50 (nM) |

| Surface Plasmon Resonance (SPR) | Kinase X | 50 | - | - |

| Isothermal Titration Calorimetry (ITC) | Kinase X | 65 | - | - |

| In Vitro Kinase Assay | Kinase X | - | 120 | - |

| Cellular Proliferation Assay | Cancer Cell Line Y | - | - | 250 |

Table 2: Example of Cellular Thermal Shift Assay (CETSA) Data

| Compound | Target Protein | Concentration (µM) | Tagg (°C) | ΔTagg (°C) |

| Vehicle (DMSO) | Kinase X | - | 52.5 | - |

| Hypothetical Compound | Kinase X | 10 | 58.2 | 5.7 |

IV. Visualizing the Path Forward: Signaling Pathways and Workflows

Diagrams are essential for illustrating the complex relationships in biological systems and experimental processes.

An In-depth Technical Guide to Exploratory Research in Lung Fibrosis: Methodologies and Pathways

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or clinical trial information for a compound designated "BC-1485" in the context of lung fibrosis. The following guide provides a comprehensive overview of the methodologies and key areas of focus in exploratory research for novel anti-fibrotic therapies, which would be relevant to the evaluation of any new compound for this indication.

Introduction to Lung Fibrosis and the Drug Discovery Landscape

Lung fibrosis is a devastating group of chronic, progressive interstitial lung diseases characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and a relentless decline in respiratory function.[1][2] Idiopathic pulmonary fibrosis (IPF) is the most common and severe form, with a median survival of only 3 to 5 years after diagnosis. The current standard-of-care treatments, nintedanib and pirfenidone, slow down disease progression but do not halt or reverse the fibrotic process, highlighting the urgent need for more effective therapies.[1][3][4]

The development of new drugs for lung fibrosis is challenging due to an incomplete understanding of its pathogenesis and the limitations of preclinical models in fully replicating the human disease.[5][6][7] Exploratory research is therefore focused on identifying and validating novel therapeutic targets, understanding their mechanisms of action, and rigorously evaluating their efficacy and safety in relevant experimental systems.

Key Signaling Pathways in Lung Fibrosis

The pathogenesis of lung fibrosis involves a complex interplay of multiple signaling pathways that regulate inflammation, fibroblast activation, and matrix deposition.[2][8][9] Targeting these pathways is a major focus of current drug discovery efforts.

Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is considered a master regulator of fibrosis.[4] Upon activation, TGF-β binds to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the expression of pro-fibrotic genes, including collagens and other extracellular matrix components.

Wnt/β-catenin Signaling: The Wnt pathway, crucial during lung development, is aberrantly reactivated in fibrotic lungs.[9] Wnt signaling stabilizes β-catenin, allowing its nuclear translocation and the subsequent activation of genes involved in fibroblast proliferation and differentiation.

Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF) Signaling: These growth factor pathways are implicated in the proliferation and migration of fibroblasts, key cellular players in the fibrotic process.[1][9] Nintedanib, one of the approved IPF drugs, targets the receptors for PDGF and FGF.[1]

Below is a diagram illustrating the central role of the TGF-β signaling pathway in lung fibrosis.

Preclinical Models for Evaluating Novel Therapeutics

Animal models are indispensable for the preclinical evaluation of potential anti-fibrotic drugs.[12] While no single model perfectly recapitulates human IPF, they are crucial for studying disease mechanisms and assessing therapeutic efficacy.[5][7]

Bleomycin-Induced Lung Fibrosis: This is the most widely used and best-characterized model.[5][12][13] Administered intratracheally, the chemotherapeutic agent bleomycin causes lung injury, inflammation, and subsequent fibrosis.[12][14][15] The model's key advantage is its reproducibility and the well-defined timeline of inflammatory and fibrotic phases.[14]

Silica-Induced Lung Fibrosis: This model induces a more persistent and less resolving fibrosis compared to the bleomycin model, which may better reflect the progressive nature of human IPF.[12]

Other Models: Other models include the administration of fluorescein isothiocyanate (FITC) and radiation-induced lung fibrosis.[5] Additionally, novel in vitro systems like precision-cut lung slices (PCLS), lung organoids, and "lung-on-a-chip" technologies are emerging as valuable tools for preclinical drug testing.[3][7]

Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice

The following is a detailed methodology for a commonly used preclinical model to assess the efficacy of a therapeutic candidate.

4.1. Animals

-

Species: Mouse

-

Strain: C57BL/6 (known to be susceptible to bleomycin-induced fibrosis).[6][14]

-

Age: 8-10 weeks

-

Sex: Both male and female mice should be used.[7]

4.2. Materials

-

Bleomycin sulfate (clinical grade)

-

Sterile, pyrogen-free saline

-

Anesthetics (e.g., ketamine/xylazine cocktail or isoflurane)

-

Intratracheal administration device (e.g., MicroSprayer® aerosolizer)

-

Animal scale and monitoring equipment

4.3. Experimental Workflow

4.4. Procedure

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Anesthesia: Mice are anesthetized using a consistent and approved method.

-

Bleomycin Administration: A single dose of bleomycin (e.g., 1-2 U/kg) dissolved in sterile saline is administered intratracheally on Day 0.[14][16] The vehicle control group receives sterile saline only.

-

Therapeutic Intervention: The test compound (e.g., "this compound") is administered according to the study design. For a therapeutic regimen, treatment typically starts 7 days after bleomycin instillation, once the fibrotic phase is established.[5][14][17]

-

Monitoring: Animals are monitored daily for clinical signs of distress and body weight is recorded regularly.

-

Euthanasia and Sample Collection: On Day 21, animals are euthanized. The lungs are harvested for various analyses. Bronchoalveolar lavage fluid (BALF) may be collected prior to lung excision.

4.5. Endpoint Analysis

-

Histopathology: Lung sections are stained with Masson's trichrome or Sirius red to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.[14][16]

-

Hydroxyproline Assay: The total collagen content in the lung is quantified by measuring the amount of the amino acid hydroxyproline, a major component of collagen.[5]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is analyzed for total and differential cell counts (e.g., macrophages, neutrophils) and total protein concentration to assess inflammation and lung injury.[16][17]

-

Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) via RT-qPCR.

Data Presentation

Quantitative data from preclinical studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Effect of Treatment on Lung Collagen Content and Fibrosis Score

| Treatment Group | Dose (mg/kg) | Lung Hydroxyproline (µ g/lung ) | Ashcroft Score (mean ± SEM) |

| Saline + Vehicle | - | 150.5 ± 10.2 | 0.5 ± 0.1 |

| Bleomycin + Vehicle | - | 455.8 ± 35.7 | 5.8 ± 0.4 |

| Bleomycin + this compound | 10 | 320.1 ± 28.9 | 3.5 ± 0.3 |

| Bleomycin + this compound | 30 | 245.3 ± 22.1 | 2.1 ± 0.2 |

| Bleomycin + Nintedanib | 60 | 260.4 ± 25.5 | 2.4 ± 0.3 |

| *Note: Data are hypothetical. SEM: Standard Error of the Mean. *p<0.05, *p<0.01 vs. Bleomycin + Vehicle. |

Table 2: Analysis of Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Total Protein (µg/mL) |

| Saline + Vehicle | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.05 ± 0.01 | 80.5 ± 9.8 |

| Bleomycin + Vehicle | 8.5 ± 0.9 | 4.2 ± 0.5 | 3.8 ± 0.6 | 350.2 ± 45.1 |

| Bleomycin + this compound (30 mg/kg) | 4.1 ± 0.5 | 2.8 ± 0.4* | 1.1 ± 0.2 | 155.6 ± 20.3 |

| Bleomycin + Nintedanib (60 mg/kg) | 4.5 ± 0.6 | 3.0 ± 0.5 | 1.3 ± 0.3 | 168.9 ± 25.7 |

| Note: Data are hypothetical. *p<0.05, *p<0.01 vs. Bleomycin + Vehicle. |

Conclusion and Future Directions

The exploratory research phase is critical for identifying and validating new therapeutic candidates for lung fibrosis. A rigorous evaluation using well-characterized preclinical models, such as the bleomycin-induced fibrosis model, is essential. This process involves a multi-faceted analysis of key endpoints, including histology, biochemistry, and gene expression, to build a robust data package. While animal models have limitations, their continued use, complemented by emerging in vitro technologies, will be vital for translating promising scientific discoveries into effective treatments for patients suffering from this devastating disease. The future of lung fibrosis research will likely involve more personalized medicine approaches, potentially stratifying patients based on genetic or biomarker profiles to optimize therapeutic outcomes.[8][18]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Novel therapeutic approaches for pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What drugs are in development for Idiopathic Pulmonary Fibrosis? [synapse.patsnap.com]

- 5. atsjournals.org [atsjournals.org]

- 6. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]

- 7. Missing nuts and bolts: Translating pulmonary fibrosis from preclinical murine models to human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. Developmental Pathways in the Pathogenesis of Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencedaily.com [sciencedaily.com]

- 11. AI-driven research identifies pulmonary fibrosis target and inhibitor | BioWorld [bioworld.com]

- 12. aragenbio.com [aragenbio.com]

- 13. The Bleomycin Model of Pulmonary Fibrosis | Springer Nature Experiments [experiments.springernature.com]

- 14. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 15. item.fraunhofer.de [item.fraunhofer.de]

- 16. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 17. researchgate.net [researchgate.net]

- 18. The Latest Advances in Pulmonary Fibrosis Clinical Trials [lindushealth.com]

understanding the chemical structure of BC-1485

An In-Depth Technical Guide to the FIEL1 Inhibitor BC-1485

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a small molecule inhibitor of the E3 ubiquitin ligase, Fibrosis-inducing E3 ligase 1 (FIEL1).[1] It has been identified as a promising therapeutic candidate for ameliorating fibrotic lung injury.[1] The primary mechanism of action of this compound is the protection of the SUMO-E3 ligase PIAS4 (Protein Inhibitor of Activated STAT 4) from ubiquitin-mediated degradation.[1]

Chemical Structure and Properties

This compound is chemically known as N-(1-(Dimethylamino)-1-oxopropan-2-yl)-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonamido)benzamide. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2035085-19-7 |

| Molecular Formula | C₂₁H₂₄N₆O₅S |

| Molecular Weight | 488.52 g/mol |

Data sourced from chemical supplier databases.

The development of this compound was based on a backbone structure, BC-1480 (4-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid), which was identified through in silico screening for ligands that could fit into a cavity within the HECT domain of FIEL1.[1] this compound was synthesized by reacting alaninamide with BC-1480 and demonstrated over 100-fold greater activity in disrupting the FIEL1-PIAS4 interaction compared to its precursor.[1]

The FIEL1-PIAS4 Signaling Pathway

FIEL1 is a recently identified protein isoform that potently stimulates the TGF-β signaling pathway, a key driver of fibrosis.[1] It achieves this by targeting PIAS4 for ubiquitination and subsequent proteasomal degradation.[1] PIAS4 is a negative regulator of the TGF-β pathway.[1] The interaction and subsequent degradation of PIAS4 by FIEL1 is a tightly regulated process involving a "double locking" mechanism that requires the phosphorylation of both proteins by PKCζ and GSK3β, respectively.[1] this compound intervenes in this pathway by inhibiting FIEL1, thereby preventing PIAS4 degradation and dampening the pro-fibrotic TGF-β signaling.

Caption: The FIEL1-PIAS4 signaling pathway and the inhibitory action of this compound.

In Vitro and In Vivo Efficacy of this compound

The efficacy of this compound has been demonstrated in both cellular and animal models of fibrosis.

In Vitro Data

This compound has been shown to effectively disrupt the FIEL1-PIAS4 interaction, prevent PIAS4 ubiquitination, and increase PIAS4 protein levels in a dose-dependent manner in cell culture.[1] This leads to a reduction in the expression of the pro-fibrotic marker α-smooth muscle actin (α-SMA) in human lung fibroblasts (MRC5 cells).[1]

| Experiment | Cell Line | Outcome | Result |

| FIEL1-PIAS4 Interaction Assay | 293T | Disruption of FIEL1-PIAS4 interaction | >100-fold more active than backbone (BC-1480)[1] |

| In Vitro Ubiquitination Assay | - | Inhibition of FIEL1-mediated PIAS4 ubiquitination | Potent activity observed[1] |

| PIAS4 Protein Levels | - | Increase in PIAS4 protein levels | Dose-dependent increase[1] |

| PIAS4 Protein Half-life | - | Stabilization of PIAS4 | Extended half-life[1] |

| α-SMA Expression | MRC5 | Reduction in α-SMA expression | Observed decrease[1] |

In Vivo Data

In a murine model of bleomycin-induced pulmonary fibrosis, administration of this compound resulted in a significant amelioration of fibrotic lung injury.[1] This was evidenced by a reduction in collagen deposition in the lungs.[1]

| Animal Model | Treatment | Outcome | Result |

| Bleomycin-induced pulmonary fibrosis (mice) | This compound | Reduction in lung collagen levels | Significant decrease in fibrosis[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Ubiquitination Assay

This assay is performed to determine if a substrate protein is ubiquitinated by an E3 ligase.

Materials:

-

Purified E1 activating enzyme

-

Purified E2 conjugating enzyme

-

Purified FIEL1 (E3 ligase)

-

Purified PIAS4 (substrate)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against PIAS4 and ubiquitin

Procedure:

-

Combine E1, E2, FIEL1, PIAS4, ubiquitin, and ATP in ubiquitination buffer.

-

As a negative control, prepare a reaction mixture lacking one of the key components (e.g., E1, E3, or ATP).

-

To test the inhibitory effect of this compound, add the compound at various concentrations to the reaction mixtures.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using primary antibodies against PIAS4 to detect the ubiquitinated, higher molecular weight forms of the protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Protein Half-life Determination (Cycloheximide Chase Assay)

This assay is used to determine the stability of a protein within a cell.

Materials:

-

Cultured cells (e.g., MRC5)

-

Cycloheximide (CHX) solution (protein synthesis inhibitor)

-

This compound

-

Cell lysis buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against PIAS4

-

Loading control antibody (e.g., anti-actin or anti-tubulin)

Procedure:

-

Plate cells and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with this compound or a vehicle control for a predetermined amount of time.

-

Add cycloheximide to the cell culture medium to inhibit new protein synthesis.

-

Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Resolve equal amounts of protein from each time point by SDS-PAGE and perform a Western blot.

-

Probe the membrane with an antibody against PIAS4 and a loading control antibody.

-

Quantify the band intensities for PIAS4 at each time point, normalize to the loading control, and plot the protein levels over time to determine the half-life.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used in vivo model to study pulmonary fibrosis and evaluate potential therapeutics.

Materials:

-

C57BL/6 mice

-

Bleomycin sulfate

-

Sterile saline

-

This compound formulation for administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

-

Anesthesia

-

Equipment for intratracheal instillation

-

Materials for tissue harvesting and analysis (e.g., histology, collagen quantification assays)

Procedure:

-

Anesthetize the mice.

-

Administer a single intratracheal dose of bleomycin to induce lung injury and fibrosis. Control animals receive sterile saline.

-

Begin treatment with this compound or vehicle control at a specified time point after bleomycin administration (e.g., daily starting from day 7 post-bleomycin).

-

Monitor the mice for signs of distress and record body weights.

-

At the end of the study period (e.g., day 21 or 28), euthanize the mice.

-

Harvest the lungs for analysis.

-

Assess the extent of fibrosis through histological staining (e.g., Masson's trichrome or Picrosirius red) and quantify collagen content using a hydroxyproline assay or by quantifying the stained area.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Caption: A generalized workflow for in vivo testing of this compound in a bleomycin-induced fibrosis model.

References

Unraveling the Role of BC-1485 in Ubiquitin-Mediated Degradation: A Technical Overview

Initial searches for a specific molecule designated "BC-1485" in the context of ubiquitin-mediated degradation have not yielded specific public-domain information. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier.

This guide, therefore, will provide a comprehensive technical framework on the general principles of ubiquitin-mediated degradation and the methodologies used to characterize a hypothetical novel agent like this compound that is presumed to modulate this pathway. This document is intended for researchers, scientists, and drug development professionals to understand the critical experiments and data required to elucidate the mechanism of action of such a compound.

The Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system is a fundamental cellular process for the targeted degradation of proteins, playing a crucial role in regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and quality control of protein synthesis.[1][2] The process involves a highly regulated enzymatic cascade that attaches a polyubiquitin chain to a target protein, marking it for recognition and degradation by the 26S proteasome.[2]

The key players in this pathway are:

-

Ubiquitin (Ub): A highly conserved 76-amino acid polypeptide.

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate. The specificity of the UPS is primarily determined by the large family of E3 ligases.

-

26S Proteasome: A large, multi-catalytic protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins.

Hypothetical Role of this compound in Ubiquitin-Mediated Degradation

A compound like this compound could modulate the UPS through several mechanisms. It could act as:

-

An E3 Ligase Modulator: It could either inhibit or enhance the activity of a specific E3 ligase, thereby preventing or promoting the degradation of its target substrates.

-

A PROTAC (Proteolysis Targeting Chimera): A heterobifunctional molecule that brings a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

-

A Deubiquitinase (DUB) Inhibitor: DUBs remove ubiquitin chains from proteins, rescuing them from degradation. Inhibition of a DUB would lead to the accumulation of ubiquitinated proteins and their enhanced degradation.

Key Experiments to Characterize this compound

To elucidate the role of a novel compound like this compound, a series of in vitro and in-cellulo experiments are essential.

In Vitro Ubiquitination Assays

These assays are crucial to determine if this compound directly affects the enzymatic cascade of ubiquitination.

Experimental Protocol: In Vitro Ubiquitination Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, a specific E2 conjugating enzyme, a specific E3 ligase, ubiquitin, and the target substrate protein in an appropriate reaction buffer containing ATP.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for the ubiquitination reaction to occur.

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody specific to the target protein or to ubiquitin. An increase or decrease in higher molecular weight ubiquitinated species of the target protein will indicate the effect of this compound.

Cellular Degradation Assays

These experiments determine if this compound induces the degradation of a target protein within a cellular context.

Experimental Protocol: Western Blot-Based Degradation Assay

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to express the target protein) and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for different time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein degradation.

Experimental Protocol: In-Cell Western/High-Content Imaging

-

Cell Plating and Treatment: Seed cells in 96- or 384-well plates. Treat with a concentration range of this compound.

-

Fixation and Permeabilization: After the desired treatment time, fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against the target protein and a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system. The fluorescence intensity of the target protein per cell is quantified to determine the degradation effect of this compound.

Target Engagement and Ternary Complex Formation (for PROTACs)

If this compound is hypothesized to be a PROTAC, it is crucial to demonstrate its ability to bind to both the target protein and the E3 ligase simultaneously, forming a ternary complex.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or the target protein) conjugated to magnetic or agarose beads.

-

Washing and Elution: Wash the beads to remove non-specific binders. Elute the bound proteins.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to detect the presence of the ternary complex.

Quantitative Data Presentation

All quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Ubiquitination Modulation by this compound

| This compound Concentration (µM) | Fold Change in Substrate Ubiquitination (vs. Vehicle) |

| 0.1 | |

| 1 | |

| 10 | |

| 100 |

Table 2: Cellular Degradation of Target Protein by this compound

| This compound Concentration (µM) | % Degradation at 4h | % Degradation at 8h | % Degradation at 24h | DC50 (µM) at 24h |

| 0.01 | ||||

| 0.1 | ||||

| 1 | ||||

| 10 |

DC50: Concentration at which 50% degradation is observed.

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

Caption: Hypothetical mechanism of action for this compound as a PROTAC.

Caption: Experimental workflow for a Western blot-based degradation assay.

Conclusion

While specific data on "this compound" is not publicly available, this guide provides a robust framework for its characterization should it be a modulator of the ubiquitin-proteasome system. The outlined experimental protocols, data presentation formats, and visualizations offer a clear path for elucidating its mechanism of action and potential as a therapeutic agent. Further investigation will be contingent on the disclosure of the specific nature of this compound.

References

Methodological & Application

Application Notes and Protocols for BC-1485: An Experimental Anti-Fibrotic Compound

For Research Use Only

Introduction

BC-1485 is a novel, potent, and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I kinase (TGFβRI/ALK5). By blocking the phosphorylation of downstream mediators Smad2 and Smad3, this compound effectively mitigates pro-fibrotic signaling cascades. These application notes provide detailed protocols for in vitro studies to characterize the activity and mechanism of action of this compound in relevant cell-based assays.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound.

Table 1: Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) | Assay Format |

| TGFβRI (ALK5) | 2.5 | Biochemical |

| BMPRII | >10,000 | Biochemical |

| p38α | >10,000 | Biochemical |

| VEGFR2 | >10,000 | Biochemical |

Table 2: Cellular Activity

| Cell Line | Assay Type | Endpoint | IC₅₀ (nM) |

| NIH-3T3 | TGF-β induced α-SMA expression | Western Blot | 15.8 |

| Primary Human | TGF-β induced Collagen I | ELISA | 22.4 |

| Lung Fibroblasts | secretion | ||

| A549 | TGF-β induced PAI-1 expression | qPCR | 18.2 |

Signaling Pathway

This compound targets the TGF-β signaling pathway, a critical regulator of fibrosis. The diagram below illustrates the mechanism of action.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

-

96-well cell culture plates

-

NIH-3T3 fibroblasts (or other relevant cell line)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium, ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO).

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions.

-

Incubate for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-Smad2

Objective: To quantify the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation.

Materials:

-

6-well cell culture plates

-

Primary human lung fibroblasts

-

Serum-free medium

-

Recombinant human TGF-β1 (10 ng/mL)

-

This compound stock solution (10 mM in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total-Smad2, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Plate 250,000 cells per well in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 16 hours.

-

Pre-treat cells with varying concentrations of this compound (or vehicle) for 1 hour.

-

Stimulate cells with 10 ng/mL TGF-β1 for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL detection system.

-

Quantify band intensity and normalize phospho-Smad2 to total Smad2 and β-actin.

Disclaimer

The information provided in this document is for research purposes only. This compound is an experimental compound and should be handled by trained professionals in a laboratory setting. The protocols provided are intended as a guide and may require optimization for specific cell types and experimental conditions.

Application Notes and Protocols for BC-1485 in Cell Culture

For Research Use Only.

Introduction

BC-1485 is a novel small molecule inhibitor of the Fibrosis-inducing E3 ligase 1 (FIEL1). FIEL1 is an E3 ubiquitin ligase that targets the Protein Inhibitor of Activated STAT 4 (PIAS4) for ubiquitin-mediated degradation. By inhibiting FIEL1, this compound protects PIAS4 from degradation, leading to its accumulation. This mechanism is of significant interest in the study of fibrotic diseases, as PIAS4 is a key negative regulator of the TGF-β signaling pathway, which is a central driver of fibrosis.[1]

These application notes provide a guideline for the use of this compound in cell culture, including recommended starting concentrations, protocols for determining optimal dosage, and a representative experimental workflow for studying its effects on cellular signaling pathways. As this compound is a novel research compound, the information provided herein is based on limited available data and general principles of cell culture and pharmacology. Optimization for specific cell lines and experimental conditions is highly recommended.

Data Presentation

Table 1: General Properties of this compound

| Property | Value/Description | Source |

| Target | Fibrosis-inducing E3 ligase 1 (FIEL1) | |

| Mechanism of Action | Inhibits FIEL1, leading to the stabilization of PIAS4. | [1] |

| Reported Cell Line | MRC5 (human lung fibroblasts) | [2] |

| Reported Concentration | 5 µM | [2] |

| Solvent | DMSO is recommended for creating stock solutions. |

Table 2: Example Dose-Response Experiment for Determining IC50

| Concentration of this compound (µM) | Cell Viability (% of Control) - Replicate 1 | Cell Viability (% of Control) - Replicate 2 | Cell Viability (% of Control) - Replicate 3 | Average Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 100 | 100 | 100 | 0 |

| 0.1 | 98.5 | 99.1 | 97.9 | 98.5 | 0.6 |

| 0.5 | 95.2 | 96.5 | 94.8 | 95.5 | 0.9 |

| 1 | 88.7 | 90.1 | 89.4 | 89.4 | 0.7 |

| 5 | 75.3 | 76.8 | 74.5 | 75.5 | 1.2 |

| 10 | 52.1 | 54.3 | 53.2 | 53.2 | 1.1 |

| 25 | 28.9 | 30.5 | 29.7 | 29.7 | 0.8 |

| 50 | 15.4 | 16.2 | 15.8 | 15.8 | 0.4 |

| 100 | 5.1 | 5.8 | 5.5 | 5.5 | 0.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration of this compound using a Cell Viability Assay

This protocol describes a general method to determine the optimal, non-toxic working concentration of this compound for a specific cell line using a colorimetric cell viability assay such as MTT or XTT.[3][4]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cell line (e.g., MRC5, NIH/3T3)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

-

Plate reader

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Preparation of Working Solutions and Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration). The final DMSO concentration should typically be below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5]

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

-

Cell Viability Assay (MTT/XTT):

-

Following incubation, perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

-

For subsequent experiments, use a concentration of this compound that is below the IC50 and demonstrates the desired biological effect. A starting point could be in the range of 1-10 µM based on available data.

-

Protocol 2: Analysis of PIAS4 Stabilization and Downstream TGF-β Signaling by Western Blotting

This protocol provides a method to assess the effect of this compound on the stabilization of its target PIAS4 and its impact on the downstream signaling of the TGF-β pathway.

Materials:

-

This compound

-

Selected fibroblast cell line (e.g., MRC5)

-

Complete cell culture medium

-

TGF-β1

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary and secondary antibodies (see Table 3)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for the desired time (e.g., 30 minutes for Smad phosphorylation, 24-48 hours for fibronectin and α-SMA expression).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).

-

Compare the expression levels between different treatment groups.

-

Table 3: Recommended Antibody Panel for Western Blot Analysis

| Target Protein | Expected Change with this compound + TGF-β1 | Function/Pathway |

| PIAS4 | Increase | Direct target of FIEL1, stabilized by this compound |

| p-Smad2/3 | Decrease | Key downstream effectors of TGF-β signaling |

| Total Smad2/3 | No change | Loading control for phosphorylated Smad2/3 |

| α-SMA | Decrease | Myofibroblast differentiation marker |

| Fibronectin | Decrease | Extracellular matrix protein, fibrosis marker |

| GAPDH/β-actin | No change | Loading control |

Mandatory Visualization

Caption: Proposed signaling pathway of this compound action.

Caption: General experimental workflow for this compound in cell culture.

References

- 1. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10968183B2 - Small molecule FIEL1 inhibitor in inflammatory and fibrotic lung injury - Google Patents [patents.google.com]

- 3. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for BC-1485 in Fibrosis Research

Disclaimer: The compound "BC-1485" appears to be a hypothetical agent for the purpose of this document, as no public research data is available under this identifier. The following application notes, protocols, and data are presented as a representative example for a novel anti-fibrotic compound and are based on established fibrosis research methodologies.

Introduction

Fibrosis is a pathological condition characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring and loss of organ function.[1][2] This process is driven by the persistent activation of myofibroblasts, which are key effector cells in tissue remodeling.[1][3] Several signaling pathways are implicated in the pathogenesis of fibrosis, with the Transforming Growth Factor-beta (TGF-β) pathway being a central mediator.[2][4][5] TGF-β signaling promotes the differentiation of fibroblasts into myofibroblasts, stimulating the production of collagen and other ECM components.[4][6]

This compound is a novel, potent, and selective small molecule inhibitor of the TGF-β receptor I (TGFβRI/ALK5) kinase. By blocking the downstream signaling cascade, this compound is hypothesized to inhibit myofibroblast activation and subsequent ECM deposition, offering a promising therapeutic strategy for various fibrotic diseases.

Mechanism of Action: TGF-β Signaling Pathway

The TGF-β signaling pathway plays a crucial role in the development of fibrosis.[4][5] Upon ligand binding, TGF-β receptors phosphorylate and activate downstream Smad proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[5] this compound selectively inhibits the kinase activity of TGFβRI, thereby preventing the phosphorylation of Smad2/3 and blocking the subsequent pro-fibrotic gene expression.

Quantitative Data Summary

The anti-fibrotic potential of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | IC50 (nM) |

| TGF-β induced α-SMA expression | Human Lung Fibroblasts (MRC-5) | Myofibroblast Differentiation | 8.5 |

| TGF-β induced Collagen I expression | Human Lung Fibroblasts (MRC-5) | ECM Deposition | 12.2 |

| TGF-β induced p-Smad3 levels | Human Hepatic Stellate Cells (LX-2) | Target Engagement | 5.3 |

Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Treatment Group | Dose (mg/kg, oral, daily) | Lung Collagen Content (μ g/lung ) | Ashcroft Fibrosis Score (0-8) |

| Vehicle Control | - | 450 ± 35 | 5.8 ± 0.6 |